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molecular formula C14H26O2 B1237036 5-Tetradecenoic acid, (5Z)- CAS No. 544-66-1

5-Tetradecenoic acid, (5Z)-

Cat. No. B1237036
M. Wt: 226.35 g/mol
InChI Key: AFGUVBVUFZMJMX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224028

Procedure details

4-tetradecenoic acid; 5-tetradecenoic acid;
Name
4-tetradecenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-tetradecenoic acid

Identifiers

REACTION_CXSMILES
[C:1]([OH:16])(=[O:15])[CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(O)(=O)CCCC=CCCCCCCCC>>[C:1]([OH:16])(=[O:15])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
4-tetradecenoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=CCCCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=CCCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-tetradecenoic acid
Type
Smiles
C(C=CCCCCCCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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